molecular formula C13H14N4O2S2 B2455922 [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine CAS No. 1798488-54-6

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine

Cat. No.: B2455922
CAS No.: 1798488-54-6
M. Wt: 322.4
InChI Key: RNFAPWODOCBJFI-UHFFFAOYSA-N
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Description

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines an imidazo[2,1-b][1,3]thiazole core with a dimethylsulfamoylamino phenyl group. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine typically involves the cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine stands out due to its specific combination of a dimethylsulfamoylamino group with the imidazo[2,1-b][1,3]thiazole core, which enhances its biological activity and chemical reactivity. This unique structure allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-[2-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-6-4-3-5-10(11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFAPWODOCBJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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